molecular formula C10H9ClN2O B13339899 4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine

4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine

Cat. No.: B13339899
M. Wt: 208.64 g/mol
InChI Key: DLLSTJJSUUWHPM-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom, a furan ring, and two methyl groups

Properties

IUPAC Name

4-chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-7(2)12-10(13-9(6)11)8-4-3-5-14-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLSTJJSUUWHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2,5,6-trimethylpyrimidine with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Amino or thiol-substituted pyrimidines.

    Oxidation Products: Furanones.

    Reduction Products: Tetrahydrofuran derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyrimidine core makes it a versatile scaffold for the development of novel compounds with diverse applications.

Biological Activity

4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure

The compound consists of a pyrimidine ring substituted with a chloro group and a furan moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C10H9ClN2O\text{C}_{10}\text{H}_{9}\text{ClN}_2\text{O}

Biological Activity Overview

Research indicates that compounds containing pyrimidine and furan scaffolds exhibit significant biological activities. The following sections detail specific activities and findings related to this compound.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains.

Case Studies:

  • In Vitro Studies : A study demonstrated that derivatives of furan exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating strong inhibition (e.g., MIC = 64 µg/mL) .
  • Comparative Analysis : The compound was tested alongside known antibiotics such as ciprofloxacin, showing comparable efficacy against Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/mL)Reference
E. coli64
S. aureus32
Pseudomonas aeruginosa16

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated.

Findings:

  • Carrageenan-Induced Edema Model : In animal models, the compound exhibited significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives.

Research Insights:

  • Cell Line Studies : this compound demonstrated cytotoxic effects on various cancer cell lines, leading to apoptosis in treated cells. The mechanism appears to involve the induction of oxidative stress and modulation of apoptotic pathways .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Interaction : The compound may also modulate receptor activity related to inflammation and cancer progression.

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